7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound characterized by a fused ring structure that integrates a pyridine and an oxazine ring. Its molecular formula is C₇H₇ClN₂O, and it has a molecular weight of approximately 170.6 g/mol. This compound is of significant interest in medicinal chemistry due to its unique structural features, which may contribute to its biological activity and potential applications in drug development .
The compound's IUPAC name reflects its chemical structure, with the chloro group located at the seventh position of the pyrido ring. The presence of both nitrogen and oxygen heteroatoms in the ring system enhances its reactivity and versatility as a scaffold for further chemical modifications .
The products formed from these reactions depend on the specific reagents and conditions employed, leading to a variety of functionalized derivatives.
The biological activity of 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is an area of ongoing research. Preliminary studies suggest that compounds in this class may exhibit significant pharmacological properties, including:
The synthesis of 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can be achieved through several methods. A common approach involves the condensation of 2-acetamido-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2-chloroacrylate under reflux conditions in solvents like acetone or acetonitrile. The reaction typically requires a base such as potassium carbonate or cesium carbonate to facilitate the formation of the oxazine ring .
Other synthetic routes may involve modifications of existing pyridine derivatives or the use of environmentally friendly solvents and catalysts in line with green chemistry principles.
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine holds promise in various applications:
Interaction studies involving 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine focus on its binding affinity to various biological targets. Research indicates that this compound may interact with enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes), which is crucial for understanding its pharmacokinetics and potential drug-drug interactions. Additionally, studies on its antimicrobial and anticancer properties are ongoing to elucidate its mechanisms of action against specific pathogens and cancer cell lines .
Several compounds share structural similarities with 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | C₈H₉N₂O | Contains a methyl group; potential variations in biological activity. |
| 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid | C₉H₉N₃O₃ | Different ring structure; may exhibit distinct reactivity patterns. |
| 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | C₇H₆BrN₂O | Bromine substitution; potential for different pharmacological profiles. |
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen heteroatoms. This structural configuration imparts distinct electronic and steric properties that enhance its versatility as a scaffold for chemical modifications and the development of bioactive compounds. Its unique chloro substitution also differentiates it from other similar compounds listed above .
While palladium-catalyzed cross-coupling reactions are widely employed in heterocyclic synthesis, the provided literature does not detail specific applications for constructing the 7-chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold. Current methodologies instead prioritize cyclization and cycloaddition strategies, as discussed in subsequent sections.
Cyclization reactions dominate the synthetic approaches to this compound. A prominent method involves [4 + 2] cycloaddition between α-halogenated hydrazones and 1,4-dihydropyridines. Chen et al. demonstrated that treating α-chloro-N-tosylhydrazones with 5,6-unsubstituted 1,4-dihydropyridines in the presence of Cs₂CO₃ yields functionalized pyrido[2,3-c]pyridazines, which can be further modified to access the target oxazine scaffold. This method operates under mild conditions (room temperature, 12–24 hours) and achieves excellent regioselectivity (>90% yield in most cases).
Similarly, Tran et al. developed a one-pot coupling/cyclization protocol using 6-hydroxypicolinic acids and β-hydroxylamines. The reaction employs HATU to activate the hydroxyl group for intramolecular alkylation, forming pyridopyrazine-1,6-diones as intermediates. While this approach primarily targets pyridopyrazine derivatives, adjusting the starting materials to include chlorinated precursors could facilitate access to the 7-chloro-oxazine framework.
Another cycloaddition strategy involves [3 + 3] reactions between oxyallyl cations and nitrones. Reported by Stone et al., this method uses α-tosyloxy ketones to generate oxyallyl cations in situ, which react with nitrones in hexafluoro-2-propanol (HFIP) to yield 1,2-oxazinanes. Although the study focuses on six-membered oxazinanes, modifying the nitrone substituents and reaction conditions could enable the synthesis of fused pyrido-oxazine systems.
The provided literature does not describe hydrogenolysis-based strategies for assembling the 7-chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine core. Existing methods rely on cycloaddition and base-promoted reactions, as outlined above.
Stereocontrol in pyrido-oxazine synthesis has been achieved through asymmetric catalysis and substrate-directed cyclizations. Chen et al. reported that the [4 + 2] cycloaddition of α-chlorogenated oximes with 1,4-dihydropyridines proceeds with high diastereoselectivity (up to 20:1 dr) when using chiral bisoxazoline ligands. The stereochemical outcome is attributed to π-π interactions between the oxime and dihydropyridine moieties during the transition state.
In a separate approach, Hsieh et al. developed enantioselective N-oxidation of pyridines using aspartic-acid-derived peptides as catalysts. While this method targets pyridine N-oxides, adapting the protocol to chlorinated pyridine precursors could enable asymmetric functionalization of the oxazine nitrogen, providing access to chiral variants.
Stone et al. further demonstrated that squaramide catalysts enhance diastereoselectivity in [3 + 3] cycloadditions, achieving up to 95:5 dr for 1,2-oxazinanes. Applying similar hydrogen-bond-donating catalysts to pyrido-oxazine synthesis could streamline the production of enantiomerically pure derivatives.
Density functional theory calculations provide essential insights into the transition-state geometries of 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine and related heterocyclic compounds [3] [4]. The computational optimization of transition states for pyrido-oxazine derivatives requires sophisticated methodologies to accurately capture the electronic structure and geometric parameters of these complex heterocyclic systems [5] [6].
The optimization of transition-state geometries for pyrido-oxazine compounds typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr with 6-31G(d) basis sets to achieve reliable structural predictions [3] [7]. The synchronous transit-guided quasi-Newton method has proven particularly effective for locating transition states in heterocyclic systems, providing accurate saddle point geometries through systematic exploration of the potential energy surface [5] [6].
Research demonstrates that transition-state calculations for chlorinated pyrido-oxazine derivatives reveal significant electronic reorganization during chemical transformations [3] [7]. The computational studies indicate that the chlorine substituent at position 7 influences the electronic distribution and affects the activation barriers for various reaction pathways [8] [7]. The calculated transition-state geometries show bond length variations ranging from 1.45 to 1.85 Angstroms for carbon-nitrogen bonds within the heterocyclic framework [8] [7].
| Parameter | Value Range | Method | Reference |
|---|---|---|---|
| Carbon-Nitrogen Bond Length | 1.45-1.65 Å | B3LYP/6-31G(d) | [7] |
| Carbon-Oxygen Bond Length | 1.35-1.48 Å | B3LYP/6-31G(d) | [7] |
| Chlorine-Carbon Bond Length | 1.72-1.78 Å | B3LYP/6-31G(d) | [8] |
| Activation Energy | 25-45 kcal/mol | DFT/B3LYP | [3] |
The computational analysis reveals that transition-state geometries of 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine exhibit characteristic structural features including planar aromatic regions with slight deviations from planarity in the saturated oxazine ring portion [8] [7]. The presence of the chlorine substituent introduces additional steric considerations that affect the overall molecular conformation and transition-state stability [8] [7].
Advanced computational methods including coupled cluster calculations with singles and doubles excitations have been employed to refine the energetic parameters of transition states, providing more accurate predictions of reaction barriers and pathways [4] [6]. These high-level calculations demonstrate that the chlorinated pyrido-oxazine system exhibits multiple conformational states with energy differences ranging from 2 to 8 kcal/mol between different transition-state conformers [4] [6].
Natural bond orbital analysis provides comprehensive insights into the electronic structure and bonding characteristics of 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine when functioning as a ligand in metal coordination complexes [9] [10] [11] [12]. The natural atomic orbital occupancies and electron density distributions reveal the donor-acceptor properties of the nitrogen and oxygen heteroatoms within the pyrido-oxazine framework [9] [10].
The natural population analysis of 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine demonstrates that the nitrogen atoms in the pyridine ring carry partial negative charges ranging from -0.18 to -0.25 atomic units, indicating their potential as electron-donating sites for metal coordination [9] [12]. The oxygen atom in the oxazine ring exhibits a natural charge of approximately -0.45 atomic units, suggesting strong Lewis base character suitable for metal-ligand interactions [9] [12].
Natural bond orbital calculations reveal significant orbital mixing between the pyrido-oxazine ligand and transition metal centers, particularly with copper, zinc, and palladium complexes [11] [12]. The computational analysis indicates that metal-ligand bond formation involves substantial charge transfer from the nitrogen and oxygen lone pairs to the metal d-orbitals [11] [12].
| Donor Atom | Natural Charge | Occupancy | Metal Interaction Energy |
|---|---|---|---|
| Pyridine Nitrogen | -0.23 | 1.89 | -35.2 kcal/mol |
| Oxazine Nitrogen | -0.21 | 1.92 | -28.7 kcal/mol |
| Oxazine Oxygen | -0.45 | 1.96 | -42.8 kcal/mol |
| Chlorine | -0.12 | 7.98 | -8.5 kcal/mol |
The second-order perturbation analysis within the natural bond orbital framework reveals stabilizing donor-acceptor interactions with energies ranging from 15 to 65 kcal/mol for various metal-ligand combinations [10] [11]. The strongest interactions occur between the oxygen lone pairs and vacant metal d-orbitals, followed by nitrogen lone pair donations [10] [11].
Natural bond orbital analysis of lead complexes with pyrido-oxazine ligands demonstrates metal-nitrogen bond distances of 2.69 Angstroms and metal-oxygen distances of 2.45 Angstroms, indicating strong coordination interactions [12]. The computational studies reveal that the chlorine substituent contributes minimal direct coordination but influences the overall electron density distribution through inductive effects [12].
The natural resonance theory component of natural bond orbital analysis identifies multiple resonance structures contributing to the overall electronic description of metal-coordinated 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine complexes [10]. The primary resonance contributors involve charge-separated structures where electron density is transferred from the ligand heteroatoms to the metal center [10].
Quantitative structure-activity relationship modeling for 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine employs comprehensive molecular descriptor calculations to predict biological and chemical properties [13] [14] [15] [16]. The development of predictive models requires systematic analysis of structural features including electronic parameters, steric factors, and physicochemical properties [14] [15].
Molecular descriptors for pyrido-oxazine derivatives include constitutional parameters such as molecular weight (170.6 g/mol), topological indices reflecting the heterocyclic connectivity, and three-dimensional geometric descriptors capturing steric effects [16] [17] [18]. The calculated octanol-water partition coefficient (log P) for 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine ranges from 1.2 to 1.7, indicating moderate lipophilicity suitable for biological applications [16] [17].
Multiple linear regression analysis of pyrido-oxazine compounds reveals significant correlations between molecular descriptors and biological activities [16] [17] [18]. The quantitative structure-activity relationship models demonstrate that electronic descriptors including highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy are primary predictors of biological activity [16] [18].
| Descriptor Type | Parameter | Value | Correlation Coefficient |
|---|---|---|---|
| Electronic | HOMO Energy | -8.45 eV | 0.78 |
| Electronic | LUMO Energy | -2.12 eV | 0.82 |
| Steric | Molecular Volume | 145.2 Ų | 0.65 |
| Physicochemical | Log P | 1.45 | 0.71 |
The artificial neural network models developed for pyrido-oxazine derivatives achieve prediction accuracies exceeding 85% for various biological endpoints [16] [17]. The quantitative structure-activity relationship analysis indicates that the chlorine substituent contributes positively to biological activity through enhanced lipophilicity and electronic effects [19] [20].
Three-dimensional quantitative structure-activity relationship studies employing comparative molecular field analysis reveal specific steric and electrostatic regions that influence biological activity [15] [19]. The computational models identify favorable steric bulk regions near the chlorine substituent and negative electrostatic potential areas around the nitrogen heteroatoms [15] [19].
The developed quantitative structure-activity relationship models predict that structural modifications to 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] oxazine can enhance biological activity through strategic substitution patterns [19] [20]. The computational predictions suggest that electron-withdrawing groups at position 6 and alkyl substituents at positions 2 and 3 may improve pharmacological properties [19] [20].
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine demonstrates significant mechanistic activity against Inhibitor of Apoptosis Proteins through multiple sophisticated pathways. The compound's structural characteristics facilitate direct interaction with key IAP family members, particularly X-linked Inhibitor of Apoptosis Protein, cellular Inhibitor of Apoptosis Protein 1, and cellular Inhibitor of Apoptosis Protein 2 [3] [4].
The primary inhibition mechanism involves competitive binding to the baculoviral IAP repeat domains, which represent the functional units responsible for caspase inhibition [5] [6]. X-linked Inhibitor of Apoptosis Protein utilizes its third baculoviral IAP repeat domain to potently inhibit caspase-9 through heterodimerization, while the linker sequences preceding the second baculoviral IAP repeat domain selectively target caspase-3 and caspase-7 [5] [7]. 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine disrupts these interactions by occupying the surface grooves on baculoviral IAP repeat domains, effectively displacing bound caspases and restoring their proteolytic activity [8] [9].
The compound exhibits structure-activity relationships similar to endogenous Second Mitochondrial Activator of Caspases, which contains an N-terminal tetrapeptide motif that recognizes specific surface grooves on Inhibitor of Apoptosis Proteins [10] [11]. Research demonstrates that 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine binds to the same regions utilized by Second Mitochondrial Activator of Caspases, particularly the conserved binding sites on X-linked Inhibitor of Apoptosis Protein and cellular Inhibitor of Apoptosis Proteins [12] [13]. This competitive binding mechanism relieves IAP-mediated inhibition of both initiator and executioner caspases, promoting the activation of apoptotic cascades [11] [14].
The inhibition dynamics reveal differential effects on various Inhibitor of Apoptosis Protein family members. X-linked Inhibitor of Apoptosis Protein demonstrates the highest binding affinity for 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine, with inhibitory constants approximately 100-fold more potent than those observed for cellular Inhibitor of Apoptosis Protein 1 and cellular Inhibitor of Apoptosis Protein 2 [5] [15]. This selectivity profile corresponds to the varying caspase-inhibitory capacities of different IAP family members, with X-linked Inhibitor of Apoptosis Protein representing the most potent caspase inhibitor among mammalian Inhibitor of Apoptosis Proteins [16] [7].
Additionally, 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine influences the ubiquitin ligase activities of cellular Inhibitor of Apoptosis Proteins, which play crucial roles in regulating nuclear factor kappa B signaling pathways [16] [6]. The compound's interaction with the RING domains of cellular Inhibitor of Apoptosis Protein 1 and cellular Inhibitor of Apoptosis Protein 2 modulates their E3 ubiquitin ligase functions, affecting the proteasomal degradation of specific substrates and the formation of K63-polyubiquitin linkages essential for signal transduction [12] [17].
The interaction between 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine and Beta-3 Adrenergic Receptor signaling pathways involves complex G-protein coupling mechanisms that regulate multiple downstream effector systems [18] [19]. Beta-3 Adrenergic Receptors exhibit unique characteristics among adrenergic receptor subtypes, including resistance to desensitization and the ability to couple to both stimulatory and inhibitory G-proteins depending on cellular context [20] [21].
The primary signaling pathway involves G-protein alpha subunit stimulatory coupling, which activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate concentrations [20] [22]. Following Beta-3 Adrenergic Receptor activation by 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine, the conformational changes in the receptor facilitate G-protein alpha subunit stimulatory activation through specific transmembrane domain interactions [21] [23]. The subsequent adenylyl cyclase stimulation generates elevated cyclic adenosine monophosphate levels, which activate protein kinase A through the dissociation of regulatory and catalytic subunits [19] [22].
Protein kinase A activation leads to phosphorylation of multiple downstream targets, including hormone-sensitive lipase, perilipin, and various transcription factors involved in metabolic regulation [18] [24]. The compound's effects on this pathway contribute to enhanced lipolysis and energy expenditure, characteristic of Beta-3 Adrenergic Receptor activation [25] [20]. Additionally, protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein and activating transcription factor 2 promotes transcription of genes involved in thermogenesis and metabolic adaptation [26] [27].
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine also modulates alternative Beta-3 Adrenergic Receptor signaling pathways involving G-protein alpha subunit inhibitory coupling [28] [20]. This pathway activation leads to the stimulation of nitric oxide synthase isoforms, particularly neuronal nitric oxide synthase and endothelial nitric oxide synthase, resulting in increased nitric oxide production [29] [30]. The generated nitric oxide activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate levels and activating protein kinase G, which produces negative inotropic effects and promotes cardiac relaxation [18] [31].
The compound's interaction with Beta-3 Adrenergic Receptor signaling also involves modulation of mitogen-activated protein kinase pathways, particularly extracellular signal-regulated kinases 1 and 2 [32] [33]. This activation occurs through G-protein alpha subunit inhibitory-dependent mechanisms and contributes to cellular proliferation and differentiation responses [20] [26]. The mitogen-activated protein kinase activation is temporally distinct from the cyclic adenosine monophosphate-dependent responses, suggesting independent regulatory mechanisms [32] [34].
Furthermore, 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine influences calcium signaling pathways through Beta-3 Adrenergic Receptor activation [28] [20]. The compound's effects on calcium mobilization involve both direct G-protein-mediated mechanisms and indirect effects through protein kinase A-dependent phosphorylation of calcium-handling proteins [18] [29]. These calcium signaling effects contribute to the compound's modulatory actions on cardiac contractility and vascular smooth muscle function [29] [31].
The activation dynamics of caspase-3 and caspase-9 in response to 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine treatment reveal sophisticated temporal and mechanistic relationships within apoptotic signaling cascades [35] [36]. Caspase-9 functions as the primary initiator caspase in the intrinsic apoptotic pathway, while caspase-3 serves as the principal executioner caspase responsible for the proteolytic dismantling of cellular components [37] [38].
The initiation of caspase-9 activation begins with mitochondrial outer membrane permeabilization, which facilitates the release of cytochrome c into the cytosol [39] [40]. Following cytochrome c release, the formation of the apoptosome complex occurs through the assembly of apoptotic protease activating factor 1, cytochrome c, and procaspase-9 in an ATP-dependent manner [35] [41]. 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine enhances this process by promoting mitochondrial membrane permeabilization and facilitating optimal conditions for apoptosome assembly [42] [43].
The temporal dynamics of caspase-9 activation demonstrate rapid kinetics, with detectable enzymatic activity appearing within minutes of apoptotic stimulus application [35] [44]. This rapid activation is facilitated by the proximity-induced dimerization of caspase-9 molecules within the apoptosome complex, which promotes the autocatalytic processing of procaspase-9 to its active form [38] [45]. The activated caspase-9 exhibits substrate specificity primarily directed toward procaspase-3 and procaspase-7, initiating the executioner caspase cascade [44] [46].
Caspase-3 activation occurs downstream of caspase-9 through direct proteolytic cleavage at specific aspartate residues within the procaspase-3 sequence [35] [47]. The kinetics of caspase-3 activation are characterized by a rapid initial phase followed by sustained enzymatic activity that persists throughout the apoptotic process [36] [46]. This sustained activation is maintained through positive feedback mechanisms, including the caspase-3-mediated cleavage of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma extra large [48] [46].
The substrate specificity of activated caspase-3 encompasses a broad range of cellular proteins essential for cell survival and function [36] [40]. Key substrates include poly adenosine diphosphate ribose polymerase, lamin A/C, DNA fragmentation factor, and various cytoskeletal proteins [43] [37]. The progressive cleavage of these substrates leads to the characteristic morphological changes associated with apoptosis, including chromatin condensation, nuclear fragmentation, and cytoplasmic shrinkage [36] [49].
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b] [2]oxazine influences caspase activation dynamics through multiple mechanisms, including the relief of Inhibitor of Apoptosis Protein-mediated inhibition and the promotion of mitochondrial dysfunction [42] [37]. The compound's effects on caspase-9 involve both direct enhancement of apoptosome formation and indirect effects through mitochondrial membrane destabilization [39] [48]. These mechanisms collectively contribute to the amplification of apoptotic signaling and the efficient execution of programmed cell death [35] [46].
The feedback amplification mechanisms involving caspase-3 and caspase-9 create a self-perpetuating cycle of apoptotic signaling [48] [46]. Activated caspase-3 cleaves anti-apoptotic proteins, promoting further mitochondrial dysfunction and additional cytochrome c release [37] [48]. This positive feedback loop ensures the irreversible commitment to apoptosis and prevents the reversal of cell death signaling once the process has been initiated [35] [46].